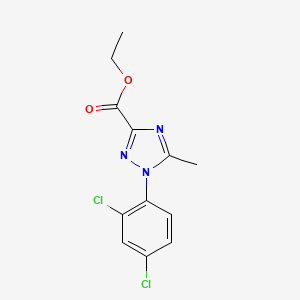
Ethyl-5-Brom-2-hydroxybenzoat
Übersicht
Beschreibung
Ethyl 5-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of salicylic acid, where the hydroxyl group at the second position is substituted with a bromine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of nonsteroidal anti-inflammatory agents and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-bromo-2-hydroxybenzoate are currently unknown . More research is required to understand the compound’s role in cellular processes and its downstream effects.
Result of Action
It is known that the compound is used in the preparation of chrysin-substituted salicylate ether compounds, which have potential as nonsteroidal anti-inflammatory agents and anticancer agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .
Biochemische Analyse
Biochemical Properties
It is known that benzylic halides, such as Ethyl 5-bromo-2-hydroxybenzoate, typically react via an SN2 pathway .
Molecular Mechanism
The molecular mechanism of Ethyl 5-bromo-2-hydroxybenzoate is not well-studied. It is known that in a free radical reaction, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromo-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of ethyl 5-bromo-2-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-hydroxybenzoic acid.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid, sulfuric acid, and sodium hydroxide are used in ester hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of ethyl 5-bromo-2-hydroxybenzoate can be formed.
Hydrolysis Products: Hydrolysis of the ester group yields 5-bromo-2-hydroxybenzoic acid.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-2-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 5-bromo-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Bromosalicylic Acid: The non-esterified form of ethyl 5-bromo-2-hydroxybenzoate.
2-Hydroxy-4-iodobenzoic Acid: Similar structure with an iodine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and applications. Ethyl 5-bromo-2-hydroxybenzoate is unique due to its specific ester group, which influences its solubility and reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
ethyl 5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGILVZCKMMXBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403037 | |
| Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37540-59-3 | |
| Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














